molecular formula C26H25N5O3S B11575589 6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575589
M. Wt: 487.6 g/mol
InChI Key: VJQMYBJULHJUBS-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of intermediate compounds, followed by cyclization and purification steps. Techniques such as crystallization, chromatography, and recrystallization are commonly used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced triazolothiadiazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticonvulsant and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant activity by modulating neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ETHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethoxy and methoxy groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-3-34-21-13-9-17(10-14-21)22-23(25(32)27-19-11-15-20(33-2)16-12-19)35-26-29-28-24(31(26)30-22)18-7-5-4-6-8-18/h4-16,22-23,30H,3H2,1-2H3,(H,27,32)

InChI Key

VJQMYBJULHJUBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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